Synthesis and Properties of 5-Amino-3-methyl-imidazole-4-sulfonamide: A Technical Guide
Synthesis and Properties of 5-Amino-3-methyl-imidazole-4-sulfonamide: A Technical Guide
Executive Summary
In modern drug discovery, the strategic substitution of functional groups to bypass metabolic liabilities while retaining target affinity is a cornerstone of rational design. 5-Amino-3-methyl-imidazole-4-sulfonamide (5-AMIS) (CAS: 6339-56-6) represents a critical structural scaffold in this paradigm. As a direct bioisostere of 5-aminoimidazole-4-carboxamide (AICA)—a fundamental intermediate in de novo purine biosynthesis—the sulfonamide derivative offers unique physicochemical advantages.
By replacing the planar, hydrolytically susceptible carboxamide with a tetrahedral, metabolically robust sulfonamide, researchers can exploit 5-AMIS as a transition-state analog for metabolic enzymes or as a metal-binding pharmacophore in targeted oncology [1]. This whitepaper provides a comprehensive, field-proven guide to the synthesis, characterization, and pharmacological application of 5-AMIS.
Structural Logic and Physicochemical Properties
The transition from a carboxamide to a sulfonamide fundamentally alters the molecule's three-dimensional geometry and electronic distribution. The tetrahedral geometry of the sulfonamide group projects its oxygen atoms into a different spatial orientation compared to the planar carbonyl, altering its hydrogen-bond donor/acceptor profile. Furthermore, the N -methylation at the 3-position restricts tautomerization, locking the imidazole ring into a specific electronic configuration that enhances its basicity and directs its binding affinity toward specific metalloenzymes, such as mammalian farnesyltransferase [1].
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of 5-AMIS, establishing a baseline for formulation and analytical workflows [2].
Table 1: Physicochemical Properties of 5-AMIS
| Property | Value | Rationale / Implication |
| Molecular Formula | C₄H₈N₄O₂S | Defines the core mass and elemental composition. |
| Molecular Weight | 176.20 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| CAS Number | 6339-56-6 | Unique registry identifier for procurement and safety. |
| LogP (Estimated) | -0.8 to -1.2 | Highly polar; requires polar solvents (MeOH, DMSO) for synthesis. |
| Melting Point | ~281.5 °C (calc.) | High melting point indicates a strong intermolecular H-bond network. |
| Density | 1.82 g/cm³ (calc.) | Dense crystalline packing due to sulfonamide interactions. |
Synthetic Methodologies and Workflows
The de novo synthesis of 5-aminoimidazole sulfonamides is notoriously sensitive to over-reduction and ring-opening side reactions. The most reliable, scalable route involves the catalytic hydrogenation of the corresponding nitro precursor (3-methyl-5-nitro-imidazole-4-sulfonamide) [3].
Rationale for Experimental Choices
Chemical reduction methods (e.g., Fe/HCl or SnCl₂) often require harsh acidic conditions that can hydrolyze the sulfonamide or poison the imidazole ring with residual heavy metals. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under moderate pressure provides a clean, chemoselective reduction of the nitro group. Methanol is selected as the solvent because its protic nature stabilizes the highly polar amine intermediate via hydrogen bonding, preventing the formation of azoxy or azo dimers.
Optimization of Hydrogenation Conditions
Table 2: Catalyst and Condition Optimization
| Catalyst | Solvent | Pressure | Yield (%) | Purity (%) | Observation |
| Pd/C (10%) | MeOH | 1 atm | 45% | 85% | Sluggish reaction; dimer formation observed. |
| Pd/C (10%) | MeOH | 50 psi | 82% | >98% | Optimal; rapid conversion, clean profile. |
| PtO₂ | AcOH | 50 psi | 88% | 96% | Requires subsequent neutralization of acetate salts. |
| Raney Ni | EtOH | 50 psi | 65% | 80% | Incomplete reduction; difficult catalyst filtration. |
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol integrates mandatory In-Process Controls (IPCs) to create a self-validating workflow.
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Preparation: In a 500 mL Parr hydrogenation flask, suspend 3-methyl-5-nitro-imidazole-4-sulfonamide (10.0 g, 48.5 mmol) in 150 mL of HPLC-grade methanol.
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Catalyst Addition: Purge the flask with nitrogen gas for 5 minutes. Carefully add 1.0 g of 10% Pd/C. Causality: The nitrogen blanket is critical to prevent the catalytic ignition of methanol vapors upon contact with dry palladium.
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Hydrogenation: Seal the vessel, purge with nitrogen three times, and pressurize with high-purity H₂ gas to 50 psi. Agitate vigorously at 22°C.
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In-Process Control (IPC): After 4 hours, halt agitation and sample 100 µL of the mixture. Filter through a 0.22 µm PTFE syringe filter and analyze via LC-MS.
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Self-Validation Check: The reaction is only deemed complete when the precursor peak ( m/z 206) is <1% relative to the product peak ( m/z 176). Proceeding before this threshold risks the accumulation of reactive hydroxylamine intermediates.
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Workup: Filter the crude mixture through a tightly packed pad of Celite under a nitrogen atmosphere to remove the Pd/C. Wash the pad with 50 mL of warm methanol.
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Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from an ethanol/water (80:20) gradient to afford pure 5-AMIS as off-white crystals.
Fig 1: Step-by-step synthetic workflow for 5-AMIS with integrated in-process controls.
Pharmacological Applications & Mechanism of Action
5-AMIS serves a dual role in medicinal chemistry:
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Purine Biosynthesis Antimetabolite: As a bioisostere of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), 5-AMIS can competitively inhibit ATIC (AICAR transformylase). The sulfonamide group mimics the transition state of the carboxamide during the formylation step, halting de novo purine synthesis and inducing apoptosis in rapidly dividing malignant cells.
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Metal-Binding Pharmacophore (MBP): The imidazole-sulfonamide motif is highly effective at coordinating with catalytic metal ions. In the development of Farnesyltransferase Inhibitors (FTIs), the non-methylated nitrogen of the imidazole ring coordinates directly with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, while the sulfonamide provides crucial hydrogen bonding to surrounding tyrosine residues [1].
Fig 2: Mechanism of action: 5-AMIS acting as an antimetabolite in purine biosynthesis.
Analytical Characterization
To verify the structural integrity of the synthesized 5-AMIS, the following analytical signatures are standard:
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¹H NMR (DMSO-d₆, 400 MHz): The N -methyl group appears as a sharp singlet around δ 3.65 ppm. The primary amine protons (NH₂) typically present as a broad singlet near δ 5.80 ppm, while the sulfonamide protons (SO₂NH₂) appear further downfield around δ 7.20 ppm due to the strong electron-withdrawing nature of the sulfonyl group. The lone imidazole aromatic proton (C2-H) resonates at δ 7.45 ppm.
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Mass Spectrometry (ESI+): The base peak is observed at m/z 177.0 [M+H]⁺, with a characteristic sodium adduct at m/z 199.0[M+Na]⁺.
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Infrared Spectroscopy (FT-IR): Distinctive asymmetric and symmetric S=O stretching bands are observed at 1330 cm⁻¹ and 1150 cm⁻¹, respectively, confirming the preservation of the sulfonamide moiety post-reduction.
References
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Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents Journal of Medicinal Chemistry (ACS Publications) / PMC URL: [Link]
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The Synthesis of 4-Acetylaminoimidazole-5-sulfonamide and 1-Methyl-4-acetylaminoimidazole-5-sulfonamide Chemical and Pharmaceutical Bulletin (Oxford Academic) URL: [Link]
